molecular formula C7H12 B1330384 1-Heptyne CAS No. 628-71-7

1-Heptyne

Cat. No.: B1330384
CAS No.: 628-71-7
M. Wt: 96.17 g/mol
InChI Key: YVXHZKKCZYLQOP-UHFFFAOYSA-N
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Description

1-Heptyne, also known as hept-1-yne, is a hydrocarbon belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C₇H₁₂, indicating the presence of seven carbon atoms and twelve hydrogen atoms. This compound is a terminal alkyne, meaning the triple bond is located at the end of the carbon chain. This compound is a colorless liquid at room temperature with a faintly sweet odor .

Preparation Methods

1-Heptyne can be synthesized through various methods, including traditional and advanced techniques:

Chemical Reactions Analysis

1-Heptyne undergoes various chemical reactions typical of alkynes:

Comparison with Similar Compounds

1-Heptyne can be compared with other terminal alkynes, such as:

This compound is unique due to its specific carbon chain length and the properties conferred by its terminal alkyne structure, making it valuable in various chemical syntheses and industrial applications.

Properties

IUPAC Name

hept-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-3-5-7-6-4-2/h1H,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXHZKKCZYLQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30306-28-6
Record name 1-Heptyne, homopolymer
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5060857
Record name 1-Heptyne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-71-7
Record name 1-Heptyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Heptyne
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-HEPTYNE
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Record name 1-Heptyne
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Record name 1-Heptyne
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Record name Hept-1-yne
Source European Chemicals Agency (ECHA)
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Record name 1-HEPTYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-heptyne?

A1: this compound has the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol.

Q2: How is this compound typically characterized spectroscopically?

A2: Researchers commonly utilize techniques like Fourier Transform Infrared (FTIR) spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize this compound. [, , ]

Q3: How does this compound behave in various organic solvents?

A3: Studies indicate that this compound exhibits varying solubility and interaction strengths with different organic solvents, such as sulfolane, ethers, and hydrocarbons. These differences influence its thermodynamic properties in solution. [, , , , ]

Q4: Why is this compound often used as a model compound in catalysis research?

A4: this compound serves as a representative terminal alkyne, allowing researchers to study reaction mechanisms, catalyst activity, and selectivity in processes like semi-hydrogenation and alkyne metathesis. [, , , , , , , ]

Q5: What are the challenges associated with the selective hydrogenation of this compound?

A5: Achieving high selectivity towards 1-heptene, the desired product, is challenging due to the possibility of further hydrogenation to heptane. Researchers are exploring catalyst design and reaction conditions to optimize selectivity. [, , , , , ]

Q6: What role does this compound play in alkyne metathesis reactions?

A6: this compound can participate as a substrate in alkyne metathesis reactions, providing insights into the activity and selectivity of molybdenum benzylidyne complexes as catalysts. []

Q7: How does the choice of catalyst influence the outcome of this compound hydrogenation?

A7: Different catalysts, such as palladium, nickel, and rhodium-based systems, exhibit varying activity and selectivity towards this compound hydrogenation. The catalyst support also plays a crucial role in influencing these parameters. [, , , , , , ]

Q8: Have computational methods been employed to study this compound?

A8: Yes, Density Functional Theory (DFT) calculations have been used to predict vibrational spectra and electronic transitions of organometallic complexes containing this compound, supporting experimental findings. [, ]

Q9: How does the structure of this compound relate to its reactivity?

A9: The terminal alkyne moiety in this compound is a reactive site, readily undergoing reactions like addition to carbonyl groups, hydrometalation, and complexation with transition metals. [, , , , , ]

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